8-(benzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-(Benzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core. Key structural elements include:
- Substituents:
- A benzenesulfonyl group at position 8, which may enhance metabolic stability and modulate solubility.
- A 3-chlorophenyl group at position 3, providing steric and electronic effects for target interaction.
- An α,β-unsaturated ketone (en-2-one) moiety, which could participate in hydrogen bonding or Michael addition reactions.
Properties
IUPAC Name |
8-(benzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-15-6-4-5-14(13-15)17-18(24)22-19(21-17)9-11-23(12-10-19)27(25,26)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVSFPTXIVZCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the spiro linkage: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzenesulfonyl group: This step may involve sulfonylation using benzenesulfonyl chloride in the presence of a base.
Introduction of the chlorophenyl group: This can be done through a substitution reaction using 3-chlorophenyl derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions might target the spiro linkage or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to the formation of spiro alcohols.
Scientific Research Applications
Chemistry
In chemistry, 8-(benzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-(benzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and biological relevance:
Key Observations:
Substituent Effects: Sulfonyl vs. Chlorophenyl Position: The 3-chlorophenyl group in the target compound may offer distinct electronic effects compared to 4-chlorophenyl derivatives (), influencing receptor-binding affinity .
Synthetic Efficiency :
Microwave-assisted synthesis () significantly accelerates the formation of the spirocyclic core compared to traditional methods, suggesting applicability to the target compound’s production .
Pharmacological Potential: Simufilam () demonstrates that triazaspiro scaffolds can target filamin A, a protein implicated in neurodegenerative diseases. The target compound’s sulfonyl group may enhance blood-brain barrier penetration relative to simufilam’s benzyl group . Compounds with methoxy or methyl substituents () show increased lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Biological Activity
The compound 8-(benzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Formula and Structure
- IUPAC Name : 8-(benzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Molecular Formula : C₁₅H₁₄ClN₃O₂S
- Molecular Weight : 325.81 g/mol
The structure features a triazaspiro framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Not specified |
| LogP (Octanol-Water) | Not available |
The biological activity of 8-(benzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular pathways, leading to altered metabolic processes.
- Receptor Modulation : The compound could modulate receptor activity, impacting signaling pathways associated with various diseases.
Antimicrobial Activity
Research has indicated that this compound possesses notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Anticancer Properties
Studies have explored the anticancer potential of the compound through various assays:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
These results indicate that the compound can induce cytotoxic effects in cancer cell lines, making it a candidate for further development as an anticancer agent.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. The study demonstrated that modifications in the sulfonyl group could enhance antimicrobial activity against Gram-positive bacteria while maintaining low toxicity profiles in mammalian cells .
Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of triazaspiro compounds. The results indicated that compounds with similar structures exhibited significant apoptosis-inducing effects in cancer cells. Specifically, the target compound was shown to activate caspase pathways leading to programmed cell death .
Q & A
Q. What are the foundational synthetic routes for 8-(benzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?
The synthesis typically involves multi-step organic reactions, including:
- Spirocyclization : Formation of the spirocyclic core via condensation of a ketone with an amine or hydrazine derivative.
- Sulfonylation : Introduction of the benzenesulfonyl group using reagents like benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Chlorophenyl Substitution : Coupling of the 3-chlorophenyl moiety via Suzuki-Miyaura or Ullmann cross-coupling reactions.
Key parameters: Solvent choice (DMF or THF), temperature control (0–80°C), and catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling).
Q. How is the spirocyclic structure of this compound characterized?
Structural confirmation relies on:
- X-ray Crystallography : Resolves the spirocyclic arrangement and stereochemistry.
- NMR Spectroscopy :
- ¹H NMR : Signals for the spiro NH (~δ 8–10 ppm) and aromatic protons (δ 7–8 ppm).
- ¹³C NMR : Peaks for carbonyl carbons (δ 165–175 ppm) and quaternary spiro carbons .
- Mass Spectrometry : Molecular ion [M+H]⁺ consistent with the molecular formula (e.g., C₁₉H₁₇ClN₃O₂S).
Q. What initial structure-activity relationships (SAR) have been identified?
Early SAR studies highlight:
- Sulfonyl Group : Critical for binding to hydrophobic enzyme pockets (e.g., proteases). Removal reduces potency by ~50% .
- Chlorophenyl Substitution : Electron-withdrawing groups (e.g., Cl) enhance stability and target affinity compared to methyl or methoxy groups .
- Spiro Rigidity : Restricts conformational flexibility, improving selectivity for biological targets .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the preparation of this compound?
Microwave irradiation accelerates key steps (e.g., spirocyclization) by reducing reaction times from days to hours.
- Procedure :
- Load reactants on a solid-phase support (e.g., SynPhase™ lanterns).
- Irradiate at 100–150°C under controlled power (700 W) for 5–30 minutes.
- Monitor purity via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
- Advantages : Higher yields (85–95% vs. 60–70% with conventional heating) and reduced side products.
Q. What analytical strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., antiproliferative activity) may arise from assay conditions. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HCT-116 for colon cancer) and protocols (MTT assay, 48–72 hr exposure).
- Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Orthogonal Validation : Confirm hits with alternative assays (e.g., Western blot for apoptosis markers like caspase-3).
Q. How does computational modeling inform target identification?
Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like SARS-CoV-2 3CL protease:
- Key Interactions :
- Hydrogen bonding between the sulfonyl group and His41.
- Hydrophobic contacts between the chlorophenyl ring and Met48.
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .
Methodological Notes
- Contradiction Handling : Conflicting SAR data (e.g., electron-withdrawing group effects) require validation through systematic analog synthesis and crystallography .
- Advanced Characterization : Use dynamic NMR to study spiro ring conformational dynamics in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
